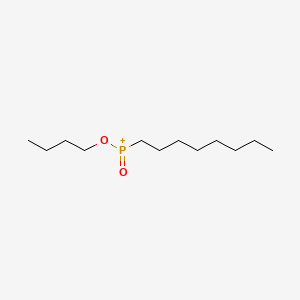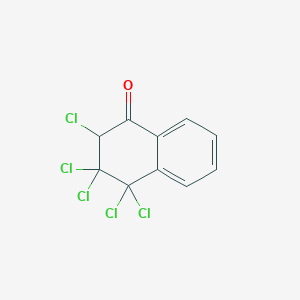
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one is a chlorinated organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of five chlorine atoms and a dihydronaphthalene ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of naphthalenone derivatives. One common method is the chlorination of 3,4-dihydronaphthalen-1(2H)-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carbonyl group.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated naphthoquinones, while reduction can produce partially dechlorinated naphthalenones. Substitution reactions result in the formation of various substituted naphthalenones.
Applications De Recherche Scientifique
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,4,4-Pentachloro-1,2-dihydronaphthalene: Similar structure but lacks the carbonyl group.
2,3,3,4,4-Pentachloronaphthalene: Fully chlorinated naphthalene without the dihydro and carbonyl features.
2,3,3,4,4-Pentachloro-3,4-dihydro-1-naphthol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of a dihydronaphthalene ring, multiple chlorine atoms, and a carbonyl group
Propriétés
Numéro CAS |
64981-72-2 |
|---|---|
Formule moléculaire |
C10H5Cl5O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2,3,3,4,4-pentachloro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H5Cl5O/c11-8-7(16)5-3-1-2-4-6(5)9(12,13)10(8,14)15/h1-4,8H |
Clé InChI |
ZJWCSLMEJCBRQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C(C2(Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


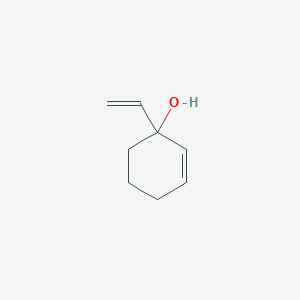
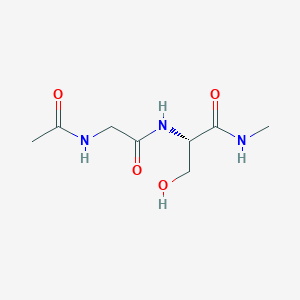
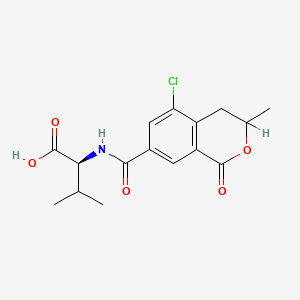
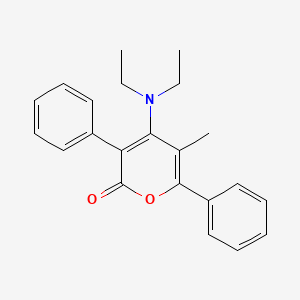
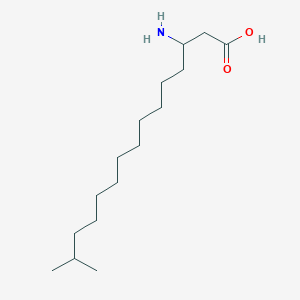
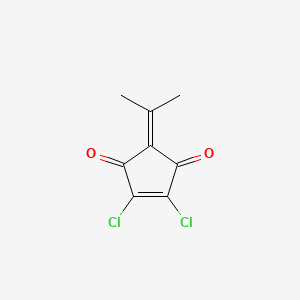
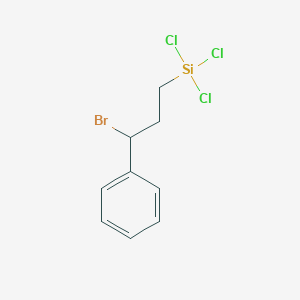
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
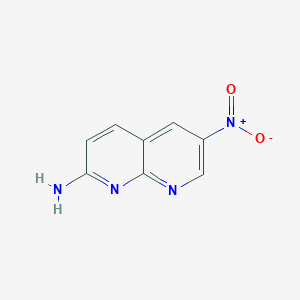

![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
